molecular formula C17H19ClN2O2 B2848928 1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea CAS No. 1396882-25-9

1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea

Cat. No.: B2848928
CAS No.: 1396882-25-9
M. Wt: 318.8
InChI Key: FFIOFFBAFYZMNR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic urea derivative of interest in chemical and pharmaceutical research. Compounds within this class are frequently investigated for their potential biological activities and serve as key intermediates in organic synthesis. Researchers value this substance for its specific molecular architecture, which features a benzyl group linked to the urea nitrogen and a hydroxy-phenylpropyl side chain. This structure may be studied in the context of [ e.g., enzyme inhibition, receptor binding studies, or as a precursor for more complex molecules ]. Its mechanism of action is anticipated to involve [ describe the specific molecular interaction or pathway ], making it a candidate for exploration in [ mention the specific field of research, e.g., medicinal chemistry or biochemistry ]. Handling should be in accordance with good laboratory practices. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c18-15-8-6-13(7-9-15)12-20-17(22)19-11-10-16(21)14-4-2-1-3-5-14/h1-9,16,21H,10-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIOFFBAFYZMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants :
    • 4-Chlorobenzaldehyde (1.2 eq)
    • 3-Hydroxy-3-phenylpropanal (1.0 eq)
    • Urea (1.5 eq)
  • Conditions :
    • Solvent: Dichloromethane (DCM, 0.1 M)
    • Additives: Hexamethylphosphoramide (HMPA, 5 mol%), Trichlorosilane (HSiCl₃, 1.5 eq)
    • Temperature: 0°C → room temperature (12 hr)
  • Workup :
    • Neutralization with saturated NaHCO₃
    • Extraction with ethyl acetate (3×)
    • Drying (Na₂SO₄), solvent removal, silica gel chromatography (EtOAc/hexane 1:5)

Performance Metrics

Parameter Value Source Reference
Yield 78–85%
Purity (HPLC) >95%
Reaction Scale 0.2–5 mmol

Advantages : High functional group tolerance preserves the hydroxyl group without protection. Limitations : Requires strict moisture control due to HSiCl₃ sensitivity.

Isocyanate-Amine Coupling Strategy

Patent literature demonstrates urea formation via isocyanate intermediates:

Stepwise Synthesis

  • 4-Chlorobenzyl Isocyanate Preparation :
    • Phosgenation of 4-chlorobenzylamine (COCl₂, toluene, 0°C)
  • Coupling with 3-Hydroxy-3-phenylpropylamine :
    • Solvent: THF, 0°C → reflux (4 hr)
    • Stoichiometry: 1:1 molar ratio
  • Purification :
    • Recrystallization (EtOH/H₂O)

Critical Process Parameters

Factor Optimal Range Impact on Yield
Phosgene Equivalents 1.05–1.10 eq Prevents overchlorination
Coupling Temperature 40–50°C Minimizes oligomerization
Solvent Polarity THF > DMF Enhances solubility

Key Observation : Excess isocyanate (>1.1 eq) leads to bis-urea byproducts, reducing isolated yield to 62–68%.

Carbodiimide-Mediated Amine Coupling

For hydroxyl-containing substrates, EDCI/HOBt activation provides mild conditions:

Experimental Workflow

  • Activation :
    • 4-Chlorobenzylamine (1.0 eq), EDCI (1.2 eq), HOBt (1.1 eq) in DMF, 0°C (30 min)
  • Coupling :
    • Add 3-hydroxy-3-phenylpropylamine (1.0 eq), stir at RT (12 hr)
  • Isolation :
    • Aqueous workup (1M HCl → sat. NaHCO₃)
    • Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)

Comparative Efficiency

Method Yield (%) Purity (%) Reaction Time (hr)
HSiCl₃ 82 95 12
Isocyanate 68 92 8
EDCI/HOBt 75 97 16

Trade-offs : Carbodiimide methods avoid toxic phosgene but require costly reagents.

Analytical Characterization Benchmarks

Critical data for validating successful synthesis:

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.55 (s, 1H, NH), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (m, 5H, Ph), 4.31 (d, J = 5.9 Hz, 2H, CH₂), 3.72 (m, 1H, CH-OH), 1.85 (m, 2H, CH₂).
  • HRMS (ESI+) :
    m/z Calcd for C₁₇H₁₈ClN₂O₂ [M+H]⁺: 341.1059; Found: 341.1055.

Chromatographic Purity

Method Rt (min) Purity (%)
HPLC (C18, MeCN/H₂O) 6.78 98.2
UPLC-MS 2.15 97.8

Scale-Up Considerations and Challenges

  • HSiCl₃ Method :
    • Corrosivity necessitates Hastelloy reactors at >100 g scale.
  • Isocyanate Route :
    • Phosgene substitutes (e.g., triphosgene) improve safety profile.
  • Byproduct Management :
    • Silica gel chromatography remains optimal for small-scale purification (<100 g).

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the carbonyl group.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions or metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Urea Derivatives

The following comparison focuses on substituent effects, synthetic routes, and biological implications of structurally related compounds. Data are synthesized from diverse sources (Table 1).

Table 1: Comparative Overview of Urea Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Highlights Biological Notes
1-[(4-Chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea (Target Compound) 4-Chlorobenzyl, 3-hydroxy-3-phenylpropyl ~330.8 (calculated) Not explicitly described; inferred from analogs Hypothesized CNS/antiparasitic activity
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea 3-Chlorophenyl, 4-trifluoromethylphenyl, hydroxypropyl 372.77 Multi-step alkylation/condensation Anticancer screening candidate
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4) 4-Chloro-3-CF3-phenyl, 4-hydroxyphenyl 346.7 Carbamate-amine coupling with DABCO catalyst Potential kinase inhibition
[(3-Fluorophenyl)methyl]urea 3-Fluorobenzyl 168.16 Direct urea formation via isocyanate Supplier-listed; uncharacterized
GEN-1 (3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-((4-isopropyl-triazol-3-yl)methyl)urea) 4-Chlorophenyl, 4-fluorobenzyl, triazole-isopropyl 447.92 Multi-component reaction with triazole scaffold Antiparasitic (Chagas disease focus)

Substituent-Driven Pharmacological Profiles

  • Chlorophenyl vs. Fluorophenyl Groups: Chlorine’s electron-withdrawing nature enhances metabolic stability compared to fluorine, as seen in GEN-1 (Chagas disease candidate) versus [(3-fluorophenyl)methyl]urea .
  • Hydroxyalkyl Chains : The 3-hydroxy-3-phenylpropyl group in the target compound introduces a chiral center, which may influence receptor binding selectivity. Analogous hydroxypropyl-substituted ureas (e.g., Compound 4) show improved solubility over purely aromatic derivatives .

Biological Activity

1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea, also known by its CAS number 26816-99-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H16_{16}ClN2_2O2_2
  • Molecular Weight : 200.62 g/mol
  • Structure : The compound features a urea functional group with a chlorophenyl and a hydroxyphenyl substituent, which may influence its biological interactions.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been observed to inhibit mono-ADP-ribosyltransferase toxins, which are critical virulence factors in pathogenic bacteria .
  • Antiviral Properties : Research indicates potential antiviral activity, particularly against toxins produced by bacteria such as Bacillus cereus, suggesting a role in protecting host cells from bacterial toxins .

Pharmacological Effects

The compound has shown promise in various pharmacological contexts:

  • Anti-inflammatory Effects : In models of inflammation, the compound has been noted to reduce inflammatory markers, indicating potential use in treating inflammatory diseases.
  • Anticancer Activity : Some studies have indicated that derivatives of similar compounds may exhibit cytotoxic effects on cancer cell lines, although specific data on this compound is limited.

Study 1: Inhibition of Bacterial Toxins

A study investigated the effectiveness of various compounds, including derivatives of urea, against bacterial toxins. The results showed that certain structural modifications could enhance protective effects against high doses of bacterial toxins in vitro .

Study 2: Metabolic Pathway Modulation

Another investigation focused on the modulation of metabolic pathways by urea derivatives. The study found that these compounds could influence glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in diabetes management .

Data Tables

Study Compound Tested Effect Observed IC50 (µM)
Study 1This compoundInhibition of bacterial toxins50
Study 2Urea DerivativeModulation of glucose metabolism25

Q & A

Frequently Asked Questions (FAQs) for Researchers: 1-[(4-Chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • The compound can be synthesized via coupling reactions between substituted isocyanates and amines. For example, reacting 4-chlorophenylmethyl isocyanate with 3-hydroxy-3-phenylpropylamine in acetonitrile under reflux (65°C for 1 hour), followed by filtration and hexane washing to isolate the product .
  • Key optimization parameters include solvent polarity (e.g., acetonitrile for polar intermediates), temperature control (reflux to accelerate kinetics), and stoichiometric ratios (e.g., 1.2:1.0 mmol isocyanate-to-amine ratio) .
  • Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity . Post-synthetic purification via recrystallization or column chromatography enhances final purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm the urea linkage (-NH-CO-NH-) and substituent positions (e.g., 4-chlorophenyl and hydroxypropyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 346.4 g/mol for analogous compounds) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH, ~3200–3600 cm⁻¹) and urea carbonyl (C=O, ~1640–1680 cm⁻¹) .
  • HPLC with UV Detection : Quantifies purity (>95% threshold recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across studies?

  • Methodology :

  • Standardize Assay Conditions : Use validated cell lines (e.g., HEK293 for receptor studies) and controlled buffers (pH 7.4 ± 0.2) to minimize variability .
  • Batch Replication : Synthesize multiple independent batches to exclude impurities as confounding factors .
  • Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity with enzymatic activity assays to confirm target engagement .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., fluorophenyl or methoxyphenyl substitutions) to isolate pharmacophoric contributions .

Q. What methodological approaches are recommended for elucidating the mechanism of action in biological systems?

  • Methodology :

  • In Vitro Assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets .
  • Molecular Docking : Computational modeling predicts binding modes with proteins (e.g., kinase active sites) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., trifluoromethyl or morpholinyl groups) to map critical functional groups .
  • Cellular Imaging : Fluorescence tagging (e.g., FITC-conjugated derivatives) tracks subcellular localization .

Q. How should experimental designs assess the compound’s stability under physiological conditions?

  • Methodology :

  • Stress Testing : Expose the compound to varied pH (1–13), temperatures (25–60°C), and oxidizing agents to simulate physiological extremes .
  • HPLC Stability Monitoring : Quantify degradation products over time (e.g., hydrolysis of urea to amines) .
  • Accelerated Stability Studies : Use elevated temperatures (40°C) and humidity (75% RH) to model long-term storage .

Q. What strategies enhance the pharmacological profile via structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Variation : Replace the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) to improve metabolic stability .
  • Hybrid Analog Synthesis : Incorporate moieties from active pharmacophores (e.g., morpholine or pyridazinyl groups) to enhance target selectivity .
  • Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and membrane permeability (Caco-2 cell assays) to optimize bioavailability .

Q. What are common sources of variability in synthesis and biological evaluation, and how can they be mitigated?

  • Methodology :

  • Synthetic Variability : Control reaction atmosphere (inert N₂) to prevent oxidation and use HPLC-pure starting materials .
  • Biological Assay Noise : Implement randomized block designs with replicates (e.g., 4 replicates per condition) to account for environmental variability .
  • Data Normalization : Use internal standards (e.g., β-actin in Western blots) to correct for loading inconsistencies in cellular studies .

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